![molecular formula C13H9ClN2O3S B2768255 7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide CAS No. 892714-32-8](/img/structure/B2768255.png)
7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives have been found to undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including those containing the thiazol-2-yl moiety, exhibit antimicrobial properties. For instance, sulfazole (a thiazole-based compound) has demonstrated antimicrobial effects. Researchers have explored modifications of thiazole-based compounds at different positions to generate new molecules with potent antimicrobial activity .
Antiretroviral Potential
Thiazoles have been investigated for their antiretroviral properties. Ritonavir, an HIV/AIDS drug, contains a thiazole moiety. This compound inhibits viral protease enzymes, contributing to antiretroviral therapy .
Antifungal Applications
Thiazole derivatives, such as abafungin, exhibit antifungal activity. These compounds may serve as potential agents against fungal infections .
Anticancer Effects
Tiazofurin, a thiazole-based compound, has shown promise as an anticancer drug. Researchers continue to explore thiazole scaffolds for their potential in cancer treatment .
Anti-Inflammatory Properties
Thiazoles, including 7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide, may possess anti-inflammatory effects. Such compounds could be relevant in managing inflammatory conditions .
Antioxidant Activity
Thiazoles have been associated with antioxidant properties. Although specific studies on this compound are limited, its thiazole core suggests potential antioxidant effects .
Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
properties
IUPAC Name |
7-chloro-1-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c14-8-2-1-7-5-10(19-12(18)9(7)6-8)11(17)16-13-15-3-4-20-13/h1-4,6,10H,5H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBNGVVCQMTPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide |
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